

In-Depth Technical Guide: 5-(Trifluoromethoxy)-1H-indazole

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Compound of Interest

Compound Name: 5-(Trifluoromethoxy)-1H-indazole

Cat. No.: B173289

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and potential biological significance of **5-(Trifluoromethoxy)-1H-indazole**. The information is curated for professionals in the fields of chemical research, drug discovery, and development.

Core Compound Properties

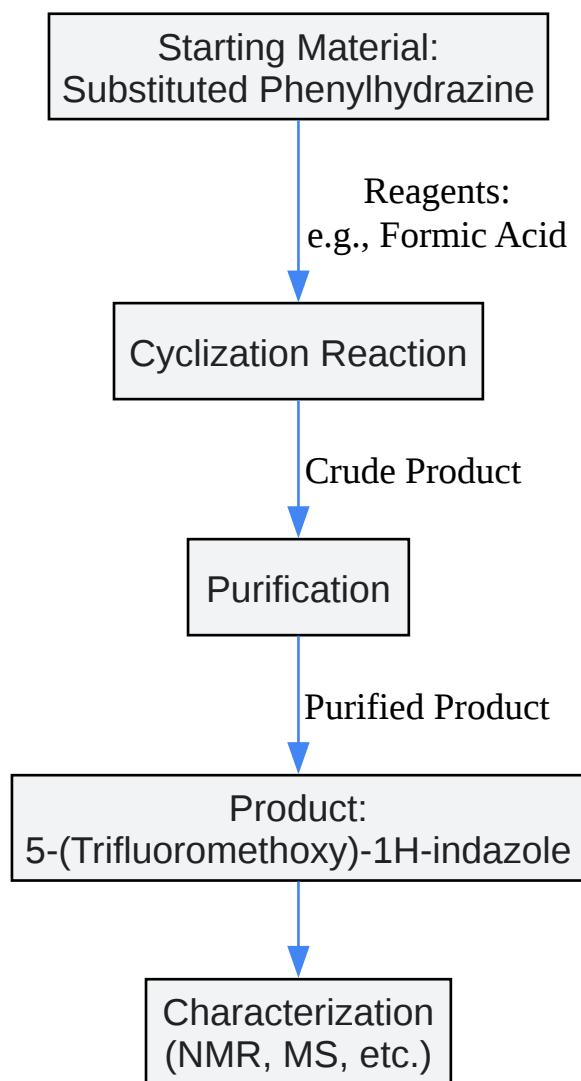
5-(Trifluoromethoxy)-1H-indazole, identified by the CAS number 105391-76-2, is a fluorinated heterocyclic compound. The incorporation of the trifluoromethoxy group is a key structural feature, often utilized in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.

Property	Value	Source
Molecular Formula	C ₈ H ₅ F ₃ N ₂ O	[1]
Molecular Weight	202.13 g/mol	[1]
CAS Number	105391-76-2	[1]

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **5-(Trifluoromethoxy)-1H-indazole** are not extensively published in peer-reviewed literature, general synthetic strategies for substituted indazoles can be adapted. A common and effective method for the construction of the 1H-indazole scaffold is through the cyclization of appropriately substituted hydrazones.

A plausible synthetic workflow for **5-(Trifluoromethoxy)-1H-indazole** could involve the following conceptual steps:



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Figure 1: Conceptual synthetic workflow for **5-(Trifluoromethoxy)-1H-indazole**.

General Experimental Protocol for Indazole Synthesis (Illustrative Example):

This protocol is a generalized representation and would require optimization for the specific synthesis of **5-(Trifluoromethoxy)-1H-indazole**.

- **Reaction Setup:** A solution of the corresponding substituted phenylhydrazine in a suitable solvent (e.g., ethanol or acetic acid) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- **Reagent Addition:** A cyclizing agent, such as formic acid or a triethyl orthoformate, is added to the solution.
- **Reaction Conditions:** The reaction mixture is heated to reflux for a period determined by reaction monitoring (e.g., via Thin Layer Chromatography - TLC).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
- **Characterization:** The structure and purity of the final compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Potential Biological Activity and Signaling Pathways

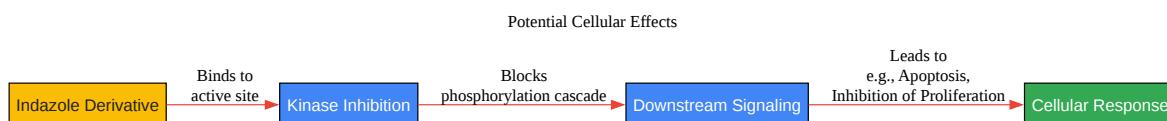
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The presence of a trifluoromethoxy group can significantly influence the pharmacological profile of a molecule.

While specific biological data for **5-(Trifluoromethoxy)-1H-indazole** is limited in the public domain, research on structurally related compounds provides insights into its potential therapeutic applications. For instance, various 1H-indazole derivatives have been investigated

as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways implicated in diseases like cancer.

A study on 1H-indazole-3-amine derivatives, which included a compound with a 4-trifluoromethoxy substituent at the C-5 position, demonstrated anti-proliferative activity against Hep-G2 human liver cancer cells.^[2] This suggests that **5-(Trifluoromethoxy)-1H-indazole** could be a valuable scaffold for the development of novel anti-cancer agents.

The potential mechanism of action for such compounds could involve the modulation of key signaling pathways that control cell proliferation, apoptosis, and angiogenesis.



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References

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- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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